molecular formula C25H37N3O12S B6525695 ethyl 6-methyl-2-(2-{[3-(morpholin-4-yl)propyl]amino}acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate; bis(oxalic acid) CAS No. 1135016-77-1

ethyl 6-methyl-2-(2-{[3-(morpholin-4-yl)propyl]amino}acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate; bis(oxalic acid)

Cat. No.: B6525695
CAS No.: 1135016-77-1
M. Wt: 603.6 g/mol
InChI Key: LEWJPMLUVAEVDA-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-(2-{[3-(morpholin-4-yl)propyl]amino}acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate; bis(oxalic acid) is a useful research compound. Its molecular formula is C25H37N3O12S and its molecular weight is 603.6 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 6-methyl-2-(2-{[3-(morpholin-4-yl)propyl]amino}acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate; bis(oxalic acid) is 603.20979480 g/mol and the complexity rating of the compound is 616. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ethyl 6-methyl-2-(2-{[3-(morpholin-4-yl)propyl]amino}acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate; bis(oxalic acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 6-methyl-2-(2-{[3-(morpholin-4-yl)propyl]amino}acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate; bis(oxalic acid) including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound ethyl 6-methyl-2-(2-{[3-(morpholin-4-yl)propyl]amino}acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate; bis(oxalic acid) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiophene core, which is known for its diverse biological activities. The presence of various functional groups, including morpholine and acetamido moieties, suggests potential interactions with biological targets.

Molecular Formula

  • C : 20
  • H : 26
  • N : 4
  • O : 6
  • S : 1

Structural Characteristics

The compound's structure can be summarized as follows:

ComponentDescription
Benzothiophene CoreCentral scaffold
Morpholine GroupPotential for receptor interaction
Acetamido LinkageEnhances solubility and bioavailability
Ethyl EsterModifies pharmacokinetic properties

Research indicates that compounds similar to ethyl 6-methyl-2-(2-{[3-(morpholin-4-yl)propyl]amino}acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate may exhibit activity through various mechanisms:

  • Inhibition of COX Enzymes : Compounds with similar scaffolds have shown inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes and pain management .
  • Modulation of Protein Kinase Activity : The morpholine group may facilitate interactions with protein kinases, influencing cellular proliferation and survival pathways .
  • Antioxidant Properties : Some derivatives have demonstrated antioxidant activity, which could mitigate oxidative stress in cells .

Pharmacological Studies

Several studies have explored the pharmacological effects of related compounds:

  • Anti-inflammatory Effects : In vivo studies have shown that compounds targeting COX-II can reduce inflammation in animal models. For instance, a study indicated that specific derivatives exhibited IC50 values significantly lower than traditional NSAIDs, suggesting enhanced potency .
  • Cancer Therapeutics : The compound's structural features may allow it to interact with cancer-related pathways. Research has indicated that similar benzothiophene derivatives can induce apoptosis in cancer cell lines through modulation of signaling pathways .

Case Studies

  • COX-II Inhibition Study :
    • A recent study evaluated a series of benzothiophene derivatives for their COX-II inhibitory activity. The most potent compound exhibited an IC50 value of 0.011 μM, demonstrating significant selectivity over COX-I .
  • Antioxidant Activity Assessment :
    • Another investigation assessed the antioxidant capacity of related compounds using DPPH and ABTS assays. Results showed that certain derivatives effectively scavenged free radicals and reduced oxidative stress markers in vitro .

Properties

IUPAC Name

ethyl 6-methyl-2-[[2-(3-morpholin-4-ylpropylamino)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O4S.2C2H2O4/c1-3-28-21(26)19-16-6-5-15(2)13-17(16)29-20(19)23-18(25)14-22-7-4-8-24-9-11-27-12-10-24;2*3-1(4)2(5)6/h15,22H,3-14H2,1-2H3,(H,23,25);2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWJPMLUVAEVDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CNCCCN3CCOCC3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37N3O12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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